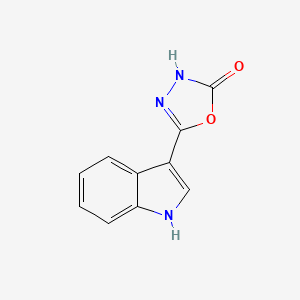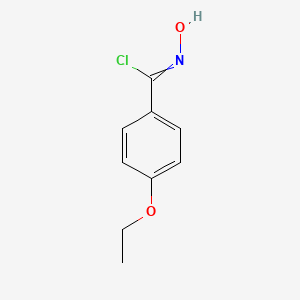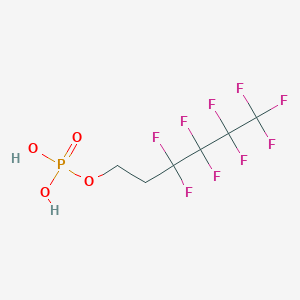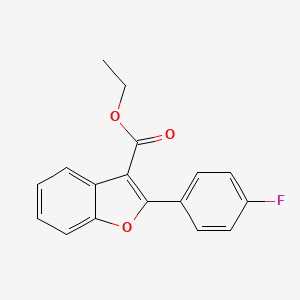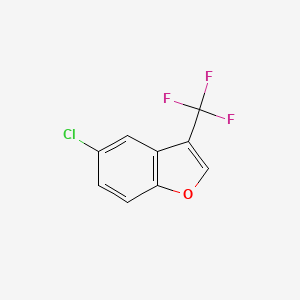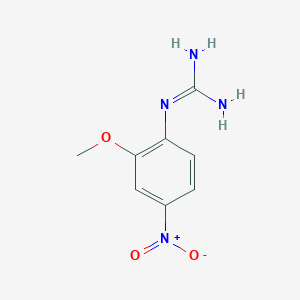
1-(2-Methoxy-4-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4-nitrophenyl)guanidine is a compound that belongs to the guanidine family, which is known for its diverse applications in various fields such as pharmaceuticals, organocatalysis, and biochemical processes. The guanidine functionality is a privileged structure in many natural products and pharmaceuticals, playing key roles in various biological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be catalyzed by transition metals .
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N-phthaloyl-guanidines, which can then be converted to the desired guanidine compound .
Industrial Production Methods
Industrial production of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. These methods provide efficient and scalable routes for the synthesis of guanidines .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Reduction: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4-nitrophenyl)guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine functionality can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The compound may also act as a nucleophilic catalyst in certain biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxy-4-aminophenyl)guanidine
- 1-(2-Methoxy-4-nitrophenyl)thiourea
- 1-(2-Methoxy-4-nitrophenyl)urea
Uniqueness
1-(2-Methoxy-4-nitrophenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10N4O3 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-(2-methoxy-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-7-4-5(12(13)14)2-3-6(7)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
Clave InChI |
FMRIMOWIARRDLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


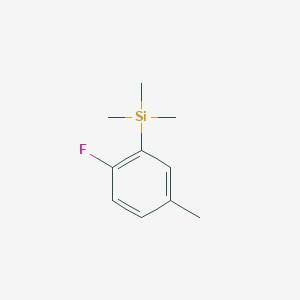
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)
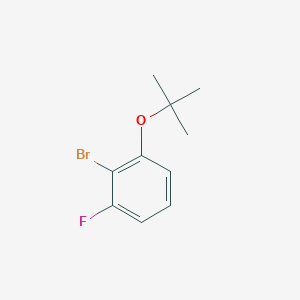

![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
